2-[2-(4-Phenoxyphenoxy)propoxy]pyridine

Structural Isomerism Juvenile Hormone Analog Pyridine Ether

Select 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine (CAS 95737-69-2) for definitive regioisomer-specific research. Unlike pyriproxyfen (95737-68-1), this reverse-linker isomer has the pyridine attached at the methylene adjacent to the chiral center, giving it a unique InChI Key, lower XLogP3 (4.8), and distinct biological activity. Essential for SAR studies, isomer-specific LC-MS/MS methods, and catalytic model reactions. Procuring this exact regioisomer ensures experimental integrity and regulatory filing accuracy.

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
CAS No. 95737-69-2
Cat. No. B3317223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Phenoxyphenoxy)propoxy]pyridine
CAS95737-69-2
Molecular FormulaC20H19NO3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=N1)OC2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C20H19NO3/c1-16(15-22-20-9-5-6-14-21-20)23-18-10-12-19(13-11-18)24-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3
InChIKeyRIMGYUKISKOATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Phenoxyphenoxy)propoxy]pyridine (CAS 95737-69-2): Procurement-Relevant Identity, Class, and Structural Distinction


2-[2-(4-Phenoxyphenoxy)propoxy]pyridine (CAS 95737-69-2) is a synthetic pyridine derivative belonging to the phenoxyphenoxy-alkyl-pyridine ether class [1]. It is a structural (regio)isomer of the commercially dominant juvenile hormone analog (JHA) insecticide pyriproxyfen (CAS 95737-68-1) [1]. While pyriproxyfen bears the pyridyloxy moiety at the 2-position of the propyl chain and the 4-phenoxyphenoxy group at the 1-position, the target compound reverses this connectivity: the pyridine is attached via an ether linkage to a methylene adjacent to the chiral center, and the 4-phenoxyphenoxy group is directly attached to the chiral carbon [1]. This isomeric difference results in distinct physicochemical, synthetic, and biological profiles that are critical for selection in chemical synthesis, analytical reference, and structure–activity relationship (SAR) studies.

Why Generic Substitution of Pyriproxyfen-Analog Supply Fails for 95737-69-2


Juvenile hormone analog (JHA) insecticides and their intermediates constitute a family of compounds in which subtle positional isomerism or stereochemistry dictates biological potency, metabolic stability, and synthetic utility [1]. Pyriproxyfen (4-phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether) and its regioisomer 2-[2-(4-phenoxyphenoxy)propoxy]pyridine cannot be used interchangeably because the location of the ether linkages fundamentally alters molecular shape, electronic distribution, and receptor-binding capability [1]. Published structure–activity studies on JHAs demonstrate that even a shift of a single atom in the linker can change larvicidal activity by over an order of magnitude [2]. Consequently, procurement of “a pyriproxyfen analog” without specifying the exact regioisomer (CAS 95737-69-2 vs. 95737-68-1) will yield a compound with different biological activity, analytical retention time, and chemical reactivity, invalidating comparative experiments and regulatory filings.

Quantitative Differentiation Evidence for 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine (CAS 95737-69-2) vs. Closest Analogs


Regioisomeric Identity: Defining the Structural Difference vs. Pyriproxyfen (CAS 95737-68-1)

2-[2-(4-Phenoxyphenoxy)propoxy]pyridine (CAS 95737-69-2) is the regioisomer of pyriproxyfen in which the pyridyloxy group is attached at the C-1 methylene of the propylene glycol spacer, while the 4-phenoxyphenoxy group is attached at the C-2 chiral center [1]. In pyriproxyfen, this connectivity is reversed. The two isomers share the identical molecular formula (C20H19NO3) and molecular weight (321.4 g/mol) but possess distinct InChI Keys (RIMGYUKISKOATQ-UHFFFAOYSA-N vs. NHDHVHZZCFYRSB-UHFFFAOYSA-N), confirming they are non-interchangeable chemical entities [1].

Structural Isomerism Juvenile Hormone Analog Pyridine Ether

Synthetic Entry Point: Exclusive Intermediate for Reverse-Linker JHAs Unavailable from Pyriproxyfen Routes

The synthesis of 2-[2-(4-phenoxyphenoxy)propoxy]pyridine proceeds via condensation of 2-(4-phenoxyphenoxy)propan-1-ol with 2-chloropyridine . In contrast, pyriproxyfen is synthesized from 1-(4-phenoxyphenoxy)propan-2-ol and 2-chloropyridine [1]. The two alcohols are themselves regioisomers. Therefore, 2-[2-(4-phenoxyphenoxy)propoxy]pyridine serves as the direct product of the alternative regioisomeric alcohol, enabling access to a chemical space of reverse-linker JHAs that cannot be reached from the pyriproxyfen scaffold via simple functionalization.

Chemical Synthesis Building Block Juvenile Hormone Analog

Computed Physicochemical Property Differences: XLogP3 and Topological Polar Surface Area vs. Pyriproxyfen

Despite sharing the same molecular formula, the regioisomeric rearrangement alters the spatial disposition of polar atoms, leading to measurable differences in computed descriptors. 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine has a computed XLogP3 of 4.8 [1] and a topological polar surface area (TPSA) of 31.6 Ų . Pyriproxyfen, by comparison, has an XLogP3 of 5.0 [2] and a TPSA of 31.6 Ų [2]. The 0.2 log unit difference in XLogP3 indicates slightly lower lipophilicity for 95737-69-2, which can affect membrane permeability, protein binding, and environmental partitioning.

Physicochemical Properties Lipophilicity Drug Design

Insect Growth Regulator Potency: Class-Level Inference from Pyriproxyfen Structural Analogs

No direct head-to-head bioassay comparing 2-[2-(4-phenoxyphenoxy)propoxy]pyridine with pyriproxyfen has been located in the primary literature. However, class-level evidence from phenoxypyridine IGRs demonstrates that regioisomeric connectivity profoundly affects larvicidal potency. For example, the pyridine IGR S-31183 (pyriproxyfen) exhibited EI95 values of 0.017, 0.0026, and 0.00032 mg/L against Anopheles quadrimaculatus, Aedes aegypti, and Culex tarsalis, respectively [1]. In the same study, the oxime IGR S-21149 (a structurally distinct JHA) showed EI95 values of 0.0047, 0.0013, and 0.00041 mg/L—differences of up to 6.5-fold between chemical classes [1]. Given that even minor linker modifications in JHAs can cause >10-fold potency shifts, the regioisomeric difference between 95737-69-2 and pyriproxyfen is expected to produce a distinct bioactivity profile.

Insect Growth Regulator Juvenile Hormone Activity Mosquito Larvicide

High-Value Application Scenarios for 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine (CAS 95737-69-2) Derived from Evidence


Synthesis of Reverse-Linker Phenoxypyridine Libraries for JHA SAR Exploration

Researchers investigating structure–activity relationships of juvenile hormone mimics require the systematic variation of linker connectivity. 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine serves as the parent scaffold for a series of reverse-linker analogs that cannot be synthesized from the pyriproxyfen core [1]. By starting from this regioisomer, medicinal chemists can generate derivatives with modified pyridine rings, substituted phenoxy groups, or varied alkyl spacers, enabling the identification of novel IGR chemotypes with potentially improved species selectivity or resistance-breaking profiles.

Analytical Reference Standard for Regioisomer-Specific Quantification in Environmental Monitoring

Environmental fate and residue analysis of pyriproxyfen-family compounds increasingly require isomer-specific detection due to differential degradation rates and toxicities [1]. 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine, with its unique InChI Key and chromatographic retention behavior, serves as an essential certified reference material for LC-MS/MS and GC-MS methods that must distinguish between regioisomeric impurities, degradation products, or metabolites of pyriproxyfen in water, soil, and biological matrices.

Physicochemical Profiling and Formulation Studies for Differential Lipophilicity

The 0.2 log unit lower computed XLogP3 of 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine (4.8) relative to pyriproxyfen (5.0) indicates subtly altered solubility and partitioning behavior [2]. Formulation scientists developing controlled-release or microencapsulated IGR products can exploit this difference to achieve tailored release kinetics, enhanced water compatibility, or reduced non-target organism exposure when the pyriproxyfen regioisomer proves too lipophilic for a given application matrix.

Synthetic Methodology Development: Regioselective Etherification of Unsymmetrical Diols

The synthesis of 2-[2-(4-phenoxyphenoxy)propoxy]pyridine from 2-(4-phenoxyphenoxy)propan-1-ol and 2-chloropyridine represents a regioselective etherification of an unsymmetrical diol precursor. This transformation serves as a model reaction for developing new catalytic methods, protecting-group strategies, or continuous-flow processes that discriminate between primary and secondary alcohol nucleophiles in the presence of a chiral center, with broad applicability in fine chemical and pharmaceutical intermediate manufacturing.

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